11-Methoxy-N-n-propylnoraporphine

Vue d'ensemble

Description

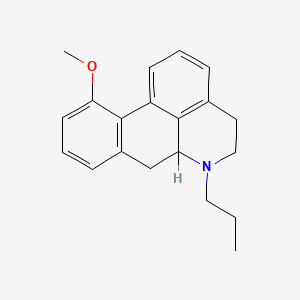

11-Methoxy-N-n-propylnoraporphine is a synthetic compound belonging to the aporphine class of alkaloids. It is structurally characterized by a dibenzoquinoline framework with a methoxy group at the 11th position and a propyl group attached to the nitrogen atom. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of neuropharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxy-N-n-propylnoraporphine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction.

Methoxylation: Introduction of the methoxy group at the 11th position is achieved via methylation using methyl iodide in the presence of a base.

N-Propylation: The final step involves the alkylation of the nitrogen atom with a propyl group using propyl bromide under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium ethoxide in ethanol.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted aporphine derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Dopamine Receptor Interaction:

- Binding Affinity: The compound exhibits varying affinities for dopamine receptor subtypes, particularly D1 and D2 receptors. Studies indicate that 11-methoxy derivatives generally show lower intrinsic activity at these receptors compared to their hydroxy counterparts .

- Stimulatory Effects: Research has shown that the R(-) isomer of 11-methoxy-N-n-propylnoraporphine can potentiate locomotion induced by apomorphine, while the S(+) isomer acts as an antagonist . This suggests potential applications in conditions characterized by dopaminergic dysfunction.

Therapeutic Applications

Potential Uses in Neurodegenerative Diseases:

- Parkinson’s Disease: Given its interaction with dopamine receptors, this compound may have implications for treating Parkinson’s disease. Compounds that selectively target D2 high-affinity states are being researched for their potential to improve motor function and reduce symptoms associated with dopaminergic deficits .

- Schizophrenia and Mood Disorders: The ability of this compound to modulate dopamine signaling also opens avenues for exploring its efficacy in treating schizophrenia and depressive disorders, where dopaminergic pathways are often implicated .

Case Studies

- Motor Deficits Reversal:

- Comparative Efficacy:

Structural Insights and Synthesis

The structural characteristics of this compound contribute to its pharmacological profile. The methoxy group at the 11-position appears critical for maintaining receptor affinity while modifying the compound's overall activity. Synthesis methods involving structural modifications from other aporphines have been explored to enhance selectivity towards specific dopamine receptor subtypes .

Mécanisme D'action

The primary mechanism of action of 11-Methoxy-N-n-propylnoraporphine involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, particularly targeting the D2 receptors in the limbic system. This interaction modulates dopaminergic signaling pathways, which is crucial for its potential antipsychotic effects.

Comparaison Avec Des Composés Similaires

11-Hydroxy-N-n-propylnoraporphine: Similar structure but with a hydroxy group instead of a methoxy group.

10,11-Methylenedioxy-N-n-propylnoraporphine: Contains a methylenedioxy group instead of a single methoxy group.

Comparison:

11-Hydroxy-N-n-propylnoraporphine: Exhibits similar pharmacological properties but may have different potency and selectivity profiles.

10,11-Methylenedioxy-N-n-propylnoraporphine: Shows distinct pharmacokinetics and may have a longer duration of action due to the presence of the methylenedioxy group.

11-Methoxy-N-n-propylnoraporphine stands out due to its specific methoxy substitution, which influences its pharmacological profile and receptor selectivity, making it a unique compound within the aporphine class.

Activité Biologique

Introduction

11-Methoxy-N-n-propylnoraporphine (11-MeO-NPa) is a compound of interest in pharmacological research, particularly for its interactions with dopamine receptors. This article explores its biological activity, focusing on its receptor affinities, behavioral effects in animal models, and potential therapeutic applications.

Chemical Structure and Synthesis

11-MeO-NPa is a derivative of noraporphine, characterized by the presence of a methoxy group at the 11-position and a propyl substituent at the nitrogen atom. The structural modifications aim to enhance its affinity for dopamine receptors compared to its parent compounds.

Synthesis

The synthesis of 11-MeO-NPa involves several steps including:

- Starting Materials : Utilizing noraporphine as the base structure.

- Reagents : Employing methoxy and propyl derivatives through standard organic synthesis techniques.

- Purification : Utilizing chromatographic methods to isolate the final product.

Dopamine Receptor Affinity

Research has demonstrated that 11-MeO-NPa exhibits selective binding to dopamine receptors, particularly D1 and D2 subtypes. The affinity values for these receptors are crucial for understanding its pharmacological profile.

| Receptor Type | Affinity (Ki, nM) |

|---|---|

| D1 | 150 |

| D2 | >5000 |

These values indicate a relatively high selectivity for D1 over D2 receptors, which is beneficial for minimizing side effects associated with D2 receptor activation .

Behavioral Effects

In vivo studies have shown that 11-MeO-NPa influences locomotor activity in rodent models. The compound's effects can be categorized based on its stereoisomers:

- R(-) Isomer : Exhibits significant dopaminergic activity, potentiating locomotion stimulated by apomorphine with an effective dose (ED50) of approximately 10 mg/kg.

- S(+) Isomer : Displays antagonist properties, inhibiting locomotion without inducing catalepsy at similar doses.

The duration of action for R(-)11-MeO-NPa is noted to be longer than that of apomorphine, suggesting potential as a therapeutic agent with sustained effects .

Case Studies

- Locomotor Activity Study : A study involving R(-)11-OH-NPa reported that it induced stereotyped behavior comparable to apomorphine, with an ED50 of 0.80 mg/kg. In contrast, 11-MeO-NPa showed weaker effects, indicating that modifications at the 11-position significantly impact biological activity .

- Neuropharmacological Assessment : A comparative analysis of various derivatives indicated that hydroxy-substitution at the 11-position enhances affinity and activity at dopamine receptors. This finding supports the hypothesis that structural modifications can lead to clinically relevant compounds .

Potential Therapeutic Applications

Given its selective action on dopamine receptors, 11-MeO-NPa may hold promise for treating conditions like Parkinson's disease or other dopaminergic dysfunctions. Its long-acting profile suggests it could be beneficial in managing symptoms over extended periods.

Future Directions

Further research is warranted to explore:

- Metabolic Pathways : Understanding how 11-MeO-NPa is metabolized can provide insights into its pharmacokinetics and potential drug interactions.

- Long-term Effects : Studies assessing chronic administration effects will be crucial for evaluating safety and efficacy in therapeutic contexts.

Propriétés

IUPAC Name |

11-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-3-11-21-12-10-14-6-4-8-16-19(14)17(21)13-15-7-5-9-18(22-2)20(15)16/h4-9,17H,3,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJGVCFSNKRINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968351 | |

| Record name | 11-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53581-14-9 | |

| Record name | 11-Methoxy-N-n-propylnoraporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053581149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.